Product packaging for Z-Val-Arg-Pro-DL-Arg-FMK(Cat. No.:)

Z-Val-Arg-Pro-DL-Arg-FMK

Cat. No.: B612299
M. Wt: 790.81
InChI Key: WIPHXOQUHDJLCU-WTJMUODPSA-N
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Description

Overview of MALT1 as a Paracaspase and its Distinctive Catalytic Domain

MALT1 belongs to the paracaspase family of proteins, which are structurally similar to caspases but possess a distinct catalytic activity. nih.govresearchgate.net While caspases are well-known for their role in apoptosis, or programmed cell death, MALT1's proteolytic function is more specialized. nih.gov The catalytic domain of MALT1 exhibits a unique structure that sets it apart from caspases, allowing it to cleave specific protein substrates after an arginine residue. researchgate.netnih.gov This specificity is a key feature that makes MALT1 an attractive target for therapeutic intervention, as it allows for the development of highly selective inhibitors. researchgate.net

The activation of MALT1's protease function is a tightly regulated process. It is triggered by the dimerization of its paracaspase domain, a mechanism that is similar to the activation of initiator caspases. researchgate.net This dimerization occurs within the CBM complex upon stimulation of immune receptors. frontiersin.org

Central Role of MALT1 in Immune Receptor Signaling Pathways (e.g., Antigen Receptor Signaling)

MALT1 is a pivotal player in signaling pathways initiated by a variety of immune receptors, most notably the B-cell receptor (BCR) and the T-cell receptor (TCR). nih.govembopress.org These receptors are crucial for the adaptive immune response, recognizing specific antigens and initiating a cascade of events that lead to the activation of B-cells and T-cells. frontiersin.orgaai.org MALT1 acts as a central hub, connecting these upstream receptor signals to the downstream activation of key transcription factors, including nuclear factor-kappa B (NF-κB). embopress.orgaacrjournals.org

Upon antigen receptor engagement, MALT1, along with CARD11 and BCL10, forms the CBM complex. frontiersin.orgaacrjournals.org Within this complex, MALT1 serves two primary functions. Firstly, it acts as a scaffold, recruiting other signaling molecules like TRAF6, which is essential for the activation of the IκB kinase (IKK) complex, a critical step in the canonical NF-κB pathway. frontiersin.org Secondly, the proximity of MALT1 molecules within the CBM complex leads to the activation of its proteolytic activity. frontiersin.org This dual functionality allows MALT1 to finely tune the immune response. frontiersin.org

Beyond adaptive immunity, MALT1 is also involved in innate immune signaling, acting downstream of receptors like Dectin-1 in dendritic cells. aacrjournals.org

MALT1's Critical Functions in Regulating NF-κB Activation and Cell Homeostasis

The activation of NF-κB is a cornerstone of the immune response, controlling the expression of a wide array of genes involved in inflammation, cell survival, and proliferation. nih.gov MALT1 plays a crucial role in this process through both its scaffolding and proteolytic functions. nih.gov As a scaffold, it facilitates the assembly of the necessary components for IKK activation. frontiersin.org

The proteolytic activity of MALT1 adds another layer of regulation to NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB. frontiersin.orgaacrjournals.orgmdpi.com By removing these "brakes," MALT1 ensures a robust and sustained NF-κB response. mdpi.com For instance, the cleavage of A20 by MALT1 is a well-documented mechanism that promotes NF-κB activation. frontiersin.orgnih.gov

Beyond its role in activating immune responses, MALT1 is also essential for maintaining immune homeostasis. frontiersin.orgnih.gov This is highlighted by the fact that while complete loss of MALT1 leads to immunodeficiency, the selective inactivation of its protease function can result in autoimmune-like conditions in mice. frontiersin.orgfrontiersin.org This suggests a delicate balance between MALT1's scaffolding and proteolytic activities is necessary for proper immune function. frontiersin.org MALT1's proteolytic activity is also critical for the development and function of regulatory T cells (Tregs), which are essential for suppressing excessive immune responses and maintaining self-tolerance. nih.gov

Rationale for Pharmacological Targeting of MALT1 Proteolytic Activity in Biomedical Research

The central role of MALT1 in driving lymphocyte activation and its dysregulation in certain cancers make its proteolytic activity a compelling target for pharmacological intervention. embopress.orgfrontiersin.org In particular, certain types of B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), are highly dependent on chronic BCR signaling and the subsequent MALT1-mediated NF-κB activation for their survival. frontiersin.orgresearchgate.net In these cancers, MALT1 is often constitutively active, leading to uncontrolled cell proliferation. researchgate.net

This dependency has spurred the development of small molecule inhibitors that specifically target the proteolytic activity of MALT1. embopress.orgfrontiersin.org One such inhibitor is the peptide-based compound Z-Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK). nih.govhaematologica.orgabcam.com This irreversible inhibitor has been shown to effectively block MALT1's protease function, leading to the suppression of NF-κB signaling and the induction of cell death in lymphoma cells. aacrjournals.orgnih.govhaematologica.org Research using Z-VRPR-FMK and other MALT1 inhibitors has provided strong preclinical evidence for the therapeutic potential of targeting MALT1 in various B-cell malignancies and potentially in autoimmune diseases. aacrjournals.orghaematologica.org The specificity of MALT1's catalytic domain allows for the design of inhibitors that are highly selective, minimizing off-target effects. researchgate.net

Compound Information

Compound NameOther NamesFunction
This compoundZ-VRPR-FMK, MALT1 inhibitorAn irreversible inhibitor of MALT1 proteolytic activity. haematologica.orgabcam.com
MI-2A small molecule inhibitor of MALT1. mdpi.comhaematologica.org
MepazineA phenothiazine (B1677639) derivative that acts as an allosteric MALT1 inhibitor. nih.govfrontiersin.org

Table 1: Research Compounds Targeting MALT1

This table summarizes the key chemical compounds discussed in the context of MALT1 inhibition in this article.

MALT1 SubstrateConsequence of Cleavage
A20 (TNFAIP3)Inactivation, leading to enhanced NF-κB signaling. frontiersin.orgnih.gov
BCL10Cleavage by MALT1. frontiersin.orgaacrjournals.org
CYLDInactivation, contributing to NF-κB and JNK activation. frontiersin.orgaacrjournals.orgmdpi.com
RelBInactivation, promoting NF-κB signaling. frontiersin.orgmdpi.com
HOIL-1 (RBCK1)Cleavage, modulating NF-κB signaling. frontiersin.org
Regnase-1Cleavage, affecting mRNA stability. frontiersin.orgmdpi.com
Roquin-1/2Cleavage, affecting mRNA stability. frontiersin.org
NIKCleavage by the API2-MALT1 fusion protein, leading to constitutive noncanonical NF-κB activation. aacrjournals.orgnih.gov
MCPIP1Degradation, promoting endothelial activation. nih.gov

Table 2: Key Substrates of MALT1 Protease

This table details some of the known protein substrates of MALT1 and the functional outcomes of their cleavage.

Properties

Molecular Formula

C31H49FN10O6.CF3CO2H

Molecular Weight

790.81

InChI

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21?,22-,23-,25-;/m0./s1

InChI Key

WIPHXOQUHDJLCU-WTJMUODPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Appearance

Solid powder

Purity

>90%

sequence

Z-VRPR-FMK

storage

-20°C

Synonyms

Z-Val-Arg-Pro-DL-Arg-FMK

Origin of Product

United States

Z Val Arg Pro Dl Arg Fmk: Chemical and Mechanistic Characterization As a Research Probe

Z-Val-Arg-Pro-DL-Arg-FMK as a Designed Peptidomimetic Inhibitor Scaffold

This compound is a cell-permeable and irreversible inhibitor of the paracaspase MALT1. abcam.com Its design as a peptidomimetic is rooted in the substrate specificity of MALT1. MALT1 is an arginine-specific protease, cleaving its substrates directly C-terminal to an arginine residue. nih.gov The sequence of this compound was based on the optimal tetrapeptide substrate sequence identified for a plant metacaspase, a related cysteine protease. bachem.com

The structure of this compound mimics the natural substrate of MALT1, allowing it to fit into the enzyme's active site. The "Z" represents a benzyloxycarbonyl group, a common N-terminal protecting group in peptide synthesis. The core of the inhibitor is the tetrapeptide sequence Valine-Arginine-Proline-Arginine. This sequence is crucial for recognition by MALT1. pnas.org The "FMK" (fluoromethylketone) moiety at the C-terminus is the reactive "warhead" that confers the irreversible inhibitory activity. This fluoromethylketone group is designed to form a covalent bond with the catalytic cysteine residue in the active site of MALT1. googleapis.com

Mechanism of MALT1 Protease Inhibition by this compound

The inhibitory action of this compound on MALT1 is a multi-step process involving specific binding, covalent modification, and induction of conformational changes.

Irreversible Covalent Binding to the Catalytic Cysteine Residue of MALT1 (e.g., Cys464 in human MALT1)

The cornerstone of this compound's mechanism is its ability to form an irreversible covalent bond with the catalytic cysteine residue of MALT1, which is Cys464 in the human enzyme. uni-muenchen.deresearchgate.net The fluoromethylketone group is an electrophilic trap that reacts with the nucleophilic thiol group of the cysteine residue in the MALT1 active site. googleapis.com This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates. nih.gov This irreversible nature makes this compound a potent tool for studying the consequences of sustained MALT1 inhibition.

Conformational Changes in MALT1 Induced by this compound Binding

The binding of this compound to MALT1 is not a simple lock-and-key interaction. Structural studies have revealed that substrate and inhibitor binding can induce significant conformational changes in the MALT1 protein. nih.gov Comparison of MALT1 crystal structures in the presence and absence of this compound shows a rotational movement of the protease domain relative to the adjacent Ig3 domain. nih.gov This induced fit ensures optimal positioning of the inhibitor within the active site for the covalent reaction to occur and stabilizes the inhibited complex. These conformational shifts are also thought to be important for the allosteric regulation of MALT1 activity. researchgate.net

Structural and Molecular Basis of MALT1-Z-Val-Arg-Pro-DL-Arg-FMK Complex Formation (e.g., Insights from X-ray Crystallography)

X-ray crystallography has provided detailed atomic-level insights into the interaction between MALT1 and this compound. The crystal structure of the MALT1-inhibitor complex (PDB ID: 3UO8) reveals that the inhibitor binds in the substrate-binding groove of the enzyme. nih.govgenome.jp

Key interactions that stabilize the complex include:

P1 Arginine Recognition: The arginine residue at the P1 position of the inhibitor is a critical determinant of specificity. Its side chain is coordinated by a triad (B1167595) of highly conserved acidic residues in the MALT1 active site. pnas.org

P3 Arginine Recognition: The arginine at the P3 position also forms specific hydrogen bonds with the enzyme, further enhancing binding affinity. pnas.org

P4 Valine Recognition: The valine at the P4 position is accommodated within a hydrophobic pocket (the S4 pocket) of MALT1. pnas.org

Covalent Linkage: The fluoromethylketone group is covalently attached to the sulfur atom of the catalytic Cys464 residue. pnas.org

These structural details provide a rational basis for the inhibitor's potency and specificity and serve as a framework for the design of new, potentially more selective MALT1 inhibitors. pnas.org

FeatureDescriptionReference
PDB ID 3UO8 nih.govgenome.jp
Inhibitor This compound nih.govgenome.jp
Key Residue Cys464 uni-muenchen.deresearchgate.net
Interaction Covalent bond uni-muenchen.deresearchgate.net

Specificity and Selectivity Profile of this compound in Protease Inhibition Research

An ideal chemical probe should exhibit high selectivity for its intended target to avoid off-target effects that could confound experimental results.

Selective Inhibition of MALT1 Paracaspase Activity Over Other Proteases

This compound has demonstrated a high degree of selectivity for MALT1 over other classes of proteases. abcam.com For instance, studies have shown that it does not significantly inhibit caspases, another family of cysteine proteases involved in apoptosis, at concentrations where it effectively blocks MALT1. google.com This selectivity is crucial for dissecting the specific roles of MALT1 in cellular signaling pathways, such as NF-κB activation, without concurrently inhibiting other important cellular processes. nih.gov The unique substrate preference of MALT1 for arginine at the P1 position, in contrast to the aspartate preference of caspases, is a major contributor to the inhibitor's selectivity. pnas.org While it is a potent MALT1 inhibitor, it is important to note that its inhibitory constant (Ki) is in the micromolar range, and some studies have used it at relatively high concentrations. probechem.comhaematologica.org

Protease FamilyInhibition by this compoundReference
MALT1 Paracaspase Potent, irreversible inhibition abcam.comprobechem.com
Caspases Not significantly inhibited google.com
Lysosomal Proteases Not significantly inhibited google.com
Proteasome Not significantly inhibited google.com

Comparative Analysis with Broad-Spectrum Caspase Inhibitors (e.g., Z-VAD-FMK, Z-LEHD-FMK) in Defining Target Specificity

The utility of a chemical probe is defined by its specificity for its intended target. In the case of this compound (also known as Z-VRPR-FMK), a detailed comparative analysis with well-characterized broad-spectrum caspase inhibitors is essential to delineate its precise inhibitory profile. This comparison helps to distinguish its activity from that of compounds targeting the classical apoptosis machinery, thereby validating its use as a specific probe for the MALT1 paracaspase.

Z-VRPR-FMK was designed as a tetrapeptide inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase with a critical role in NF-κB signaling pathways. Unlike classical caspases, which are cysteine-aspartic proteases central to apoptosis, MALT1 possesses arginine-specific proteolytic activity. This fundamental difference in substrate recognition is the basis for the target specificity of Z-VRPR-FMK. The inhibitor was developed based on the optimal tetrapeptide substrate sequence for metacaspases, which, like MALT1, show a preference for arginine at the P1 position.

In contrast, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a well-established, cell-permeant pan-caspase inhibitor. It functions by irreversibly binding to the catalytic site of a wide range of caspases, thereby blocking the execution of apoptosis. Its broad-spectrum activity makes it a useful tool for studying general caspase-dependent processes but limits its utility for dissecting the role of a single caspase. Furthermore, Z-VAD-FMK is known to have off-target effects, notably the inhibition of peptide:N-glycanase (NGLY1), which can induce cellular autophagy, complicating the interpretation of experimental results.

Z-LEHD-FMK, on the other hand, is a more selective caspase inhibitor with a strong preference for caspase-9, the initiator caspase of the intrinsic apoptotic pathway. Its selectivity allows for more specific investigations into the mitochondrial pathway of apoptosis compared to the broad-ranging effects of Z-VAD-FMK.

Research findings have demonstrated the high specificity of Z-VRPR-FMK for MALT1. Studies in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines showed that Z-VRPR-FMK effectively inhibits MALT1's proteolytic activity. Crucially, these studies also indicated that Z-VRPR-FMK did not affect caspase-dependent or proteasome-dependent proteolytic activities, highlighting its selectivity over other cellular proteases. This lack of cross-reactivity is a significant advantage, as it ensures that observed biological effects can be confidently attributed to the inhibition of MALT1, rather than an unintended blockade of apoptotic pathways. The specificity of Z-VRPR-FMK allows it to be used to investigate MALT1-mediated processes, such as the cleavage of RelB and CYLD, without directly interfering with the caspase cascade.

The table below summarizes the primary targets and inhibitory characteristics of these compounds, illustrating the distinct specificity profile of Z-VRPR-FMK.

InhibitorPrimary Target(s)Mechanism of ActionKey Research Application
This compoundMALT1 ParacaspaseIrreversible inhibitor targeting the arginine-specific active site.Specific probe for MALT1 activity and NF-κB signaling.
Z-VAD-FMKPan-caspase (broad-spectrum)Irreversible inhibitor of the catalytic site of most caspases.General inhibitor of caspase-dependent apoptosis.
Z-LEHD-FMKCaspase-9Selective, irreversible inhibitor of caspase-9.Specific probe for the intrinsic (mitochondrial) pathway of apoptosis.

The following table presents available inhibition constant (Ki) data, which quantitatively demonstrates the differing potencies and selectivities. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
Z-VAD-FMKCaspase-318.4 µM
Caspase-80.45 µM
Caspase-917.1 µM
Z-LEHD-FMKCaspase-960 nM
This compound

Applications of Z Val Arg Pro Dl Arg Fmk in Pre Clinical and Mechanistic Biomedical Research

In Vitro Experimental Models and Biochemical Assays

In vitro systems are fundamental to elucidating the specific molecular mechanisms affected by MALT1 inhibition. Z-VRPR-FMK is extensively used in these controlled environments to dissect cellular pathways and quantify enzymatic function.

Z-VRPR-FMK is frequently employed as a reference inhibitor in biochemical assays designed to measure the enzymatic activity of MALT1. nih.govnih.gov A primary method is the fluorometric substrate cleavage assay, which provides a quantitative readout of protease function. nih.govresearchgate.net In this type of assay, a synthetic peptide substrate designed to be recognized and cleaved by MALT1 is linked to both a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher suppresses the fluorescence. Upon cleavage by active MALT1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity over time. nih.gov

The rate of this fluorescence increase is directly proportional to the MALT1 protease activity. By introducing Z-VRPR-FMK into the assay, researchers can observe a dose-dependent reduction in substrate cleavage, confirming the compound's inhibitory effect and allowing for the determination of inhibitory constants for novel compounds. nih.gov These assays are crucial for screening new potential MALT1 inhibitors and for studying the enzyme's substrate specificity. researchgate.netdntb.gov.ua

Table 1: Application of Z-VRPR-FMK in MALT1 Protease Activity Assays
Assay TypePrincipleExample SubstrateRole of Z-VRPR-FMKMeasured Outcome
Fluorometric Substrate Cleavage AssayCleavage of a fluorogenic peptide substrate by MALT1 separates a fluorophore from a quencher, leading to increased fluorescence. nih.govresearchgate.netAc-Leu-Val-Ser-Arg-ACC (ACC: 7-amino-4-carbamoylcoumarin)Positive control/Reference inhibitor to validate MALT1-specific activity. nih.govRate of increase in relative fluorescence units (RFU).
Reporter Gene Assay (MALT1-GloSensor)MALT1 activity leads to activation of a downstream transcription factor (e.g., NF-κB), driving the expression of a reporter gene like luciferase. nih.govNot applicable (measures downstream pathway activation)Inhibitor to demonstrate that reporter activity is dependent on MALT1 protease function. nih.govDose-dependent decrease in luminescence. nih.gov

MALT1 protease activity is a critical driver of survival in certain types of cancers, particularly activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). nih.govcngb.org Z-VRPR-FMK is used in cell-based assays to investigate the consequences of MALT1 inhibition on tumor cell fate.

Cellular Proliferation and Viability: To assess the effect of Z-VRPR-FMK on cancer cell growth, researchers use viability assays. A common method is the MTS assay, which measures the metabolic activity of a cell population. nih.gov A reduction in the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells indicates decreased cell viability or proliferation. Studies using Z-VRPR-FMK have demonstrated its ability to reduce the viability of MALT1-dependent B-ALL and DLBCL cell lines. nih.gov

Apoptotic Induction: The primary mechanism by which MALT1 inhibition kills cancer cells is through the induction of apoptosis, or programmed cell death. nih.govpromega.com Z-VRPR-FMK is used to trigger this process in susceptible cell lines. Apoptosis can be detected and quantified through several methods, including flow cytometry using Annexin V staining, which identifies the externalization of phosphatidylserine—an early marker of apoptosis. sigmaaldrich.com Another key indicator is the cleavage of downstream effector proteins like PARP (poly[ADP-ribose] polymerase), which can be visualized by immunoblotting. promega.com

Table 2: Effects of Z-VRPR-FMK on Cancer Cell Lines
Cell Line TypeCancer TypeAssayObserved Effect of Z-VRPR-FMKReference
Mature B-ALL cell linesB-cell Acute Lymphoblastic LeukemiaMTS Viability AssayEfficiently kills B-ALL cells nih.gov
ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3)Diffuse Large B-cell LymphomaCell Viability/Growth AssaysSpecifically inhibits growth and survival cngb.org
Various cancer cell linesGeneralApoptosis Assays (e.g., Annexin V, PARP cleavage)Induces apoptosis nih.gov

MALT1's proteolytic activity is integral to intracellular signaling cascades, most notably the NF-κB pathway, which controls the expression of genes involved in inflammation, immunity, and cell survival. Z-VRPR-FMK is a key tool for confirming the link between MALT1's enzymatic function and the activation of these pathways.

Reporter Gene Assays: To monitor NF-κB pathway activity, researchers utilize reporter gene systems. In this setup, a reporter protein like luciferase is placed under the control of an NF-κB-responsive promoter. When the pathway is active, the reporter is expressed. Treatment of cells with Z-VRPR-FMK prior to stimulation leads to a dose-dependent decrease in the luciferase signal, directly demonstrating that MALT1's protease function is required for NF-κB activation. nih.gov

Immunoblotting: This technique is used to directly visualize the molecular consequences of MALT1 activity. MALT1 cleaves several key protein substrates to regulate signaling, including A20, BCL10, CYLD, and RelB. nih.govnih.gov In cell lysates treated with Z-VRPR-FMK, immunoblotting with specific antibodies shows a reduction or complete absence of the cleaved forms of these substrates. nih.gov This provides direct evidence of target engagement and inhibition by the compound within the cellular environment.

MALT1 is a central molecule in adaptive immunity, required for the activation of both T-cells and B-cells following antigen receptor stimulation. promab.comfrontiersin.org Z-VRPR-FMK allows for the study of the specific contribution of MALT1's protease function in these complex immunological processes.

B-cell Proliferative Responses: In certain lymphomas, such as ABC-DLBCL, the B-cell receptor (BCR) pathway is chronically active, leading to MALT1 activation and uncontrolled proliferation. nih.govcngb.org Treating ABC-DLBCL cell lines with Z-VRPR-FMK specifically inhibits their proliferation and survival, highlighting the dependency of these cells on MALT1's enzymatic activity. cngb.org B-cell proliferation can be assessed using various methods, including dye dilution assays (e.g., CFSE) or by measuring metabolic activity. nih.gov

T-cell Activation: T-cell activation is initiated by the T-cell receptor (TCR) and leads to cytokine production, proliferation, and differentiation. promab.com MALT1 is a key component of the signaling complex that links the TCR to downstream outcomes. Z-VRPR-FMK is used to probe the role of MALT1's proteolytic activity in this process. Inhibition of MALT1 by Z-VRPR-FMK can block T-cell activation, which is measured by quantifying the expression of activation markers (e.g., CD25, CD69) or the secretion of cytokines like Interleukin-2 (IL-2). promab.com

In Vivo Animal Models for Disease Pathogenesis Studies

In vivo animal models are essential for evaluating the therapeutic potential of targeting a specific pathway in a complex living system. Xenograft models, in particular, are widely used in cancer research.

In a xenograft model for hematological cancer, human lymphoma or leukemia cells are implanted into immunocompromised mice, where they grow to form tumors. nih.govnih.gov These models are the standard for pre-clinical testing of novel anti-cancer agents.

The research conducted with Z-VRPR-FMK has been instrumental in establishing the preclinical proof-of-concept that MALT1 protease is a valid therapeutic target in malignancies like ABC-DLBCL and certain B-ALLs. nih.govcngb.org The potent and specific killing of these cancer cell lines in vitro by Z-VRPR-FMK provides the critical scientific rationale for pursuing MALT1 inhibition as a therapeutic strategy in animal models. nih.gov

However, the direct application of Z-VRPR-FMK itself in in vivo studies is significantly limited. The compound exhibits poor cell penetration and unfavorable pharmacokinetic properties, likely due to the presence of two highly charged arginine residues in its structure, which restricts its ability to effectively reach the tumor tissue in a living animal. nih.gov Consequently, while Z-VRPR-FMK is an indispensable tool for target validation and mechanistic studies in cell culture, the in vivo evaluation of MALT1 inhibition in xenograft models is typically performed using next-generation, structurally optimized MALT1 inhibitors that possess improved drug-like properties suitable for animal administration. nih.gov

Murine Models of Inflammatory and Immune Disorders

Information regarding the use of Z-Val-Arg-Pro-DL-Arg-FMK in murine models of inflammatory and immune disorders is not available in the reviewed scientific literature.

Molecular and Cellular Analysis Techniques Employed with this compound

Specific examples of the techniques below being used in conjunction with this compound are not documented in the available research.

Western Blotting and Immunoprecipitation for Protein Expression, Processing, and Post-translational Modifications

There are no specific studies available that detail the use of Western Blotting or Immunoprecipitation following treatment with this compound.

Gene Expression Profiling (e.g., Real-Time Quantitative Polymerase Chain Reaction, RNA Sequencing)

Research detailing gene expression profiling through methods such as RT-qPCR or RNA sequencing after the application of this compound could not be located.

Histological and Immunofluorescence Analysis in Animal Tissue Samples

There are no available studies that describe the use of histological or immunofluorescence analysis on animal tissues in research involving this compound.

Significant Research Discoveries and Insights from Z Val Arg Pro Dl Arg Fmk Application

Elucidation of MALT1's Proteolytic Substrates and Regulatory Functions

The application of Z-Val-Arg-Pro-DL-Arg-FMK (Z-VRPR-FMK) has been pivotal in identifying and confirming the substrates of MALT1's proteolytic activity. uni-muenchen.de By inhibiting MALT1, researchers can observe the accumulation of uncleaved substrates, thereby pinpointing the proteins it targets. MALT1 is an arginine-specific protease, meaning it cleaves its target proteins at the C-terminal side of an arginine residue. nih.govembopress.org

Key substrates identified or confirmed using this inhibitor include proteins that regulate NF-κB signaling and mRNA stability. pnas.org Among these are B-cell lymphoma 10 (Bcl10), A20 (also known as TNFAIP3), CYLD, RelB, Roquin-1, Roquin-2, and Regnase-1. pnas.orgnih.govflindrtx.comfrontiersin.org For instance, in activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines, treatment with Z-VRPR-FMK efficiently blocks the cleavage of Bcl10. pnas.org Similarly, the inhibitor prevents the MALT1-mediated cleavage of CYLD, a deubiquitinating enzyme, in activated T cells. embopress.orgfrontiersin.org The cleavage of these substrates by MALT1 is not merely a downstream event but a critical regulatory action that fine-tunes the duration and amplitude of immune signaling. nih.gov

MALT1 SubstrateFunctionEffect of MALT1 CleavageImpact of Z-VRPR-FMK Inhibition
A20 (TNFAIP3)Negative regulator of NF-κB, deubiquitinating enzyme. nih.govresearchgate.netInactivation, leading to prolonged NF-κB signaling. nih.govpnas.orgPrevents A20 cleavage, restoring its inhibitory function on NF-κB. nih.govnih.gov
Bcl10Signaling adapter in the CBM complex. researchgate.netTruncation; may affect T-cell adhesion. frontiersin.orgaacrjournals.orgBlocks Bcl10 cleavage. pnas.org
CYLDDeubiquitinating enzyme, negative regulator of NF-κB and JNK signaling. frontiersin.orgfrontiersin.orgInactivation, promoting JNK activation. embopress.orgPrevents CYLD cleavage. embopress.orgfrontiersin.org
RelBNF-κB family member, acts as a negative regulator of canonical NF-κB. nih.govProteasomal degradation, enhancing canonical NF-κB response. nih.govPrevents RelB cleavage and degradation. uni-muenchen.de
Roquin-1/2RNA-binding proteins that promote mRNA degradation. nih.govflindrtx.comInactivation, stabilizing target mRNAs (e.g., for cytokines). flindrtx.comPrevents Roquin cleavage, maintaining mRNA instability. pnas.org
Regnase-1RNAse that degrades inflammatory mRNAs. flindrtx.complos.orgInactivation, stabilizing target mRNAs. plos.orgPrevents Regnase-1 cleavage. haematologica.org

Detailed Understanding of NF-κB Pathway Modulation by MALT1 Inhibition

Z-VRPR-FMK has been crucial in delineating the multifaceted role of MALT1 in modulating the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of immune cell activation, proliferation, and survival. nih.govchemscene.com MALT1 acts as both a scaffold to recruit components of the IKK complex and as a protease to cleave negative regulators of the pathway. nih.gov The use of Z-VRPR-FMK allows for the specific isolation of the proteolytic-dependent functions.

Treatment with Z-VRPR-FMK has demonstrated a significant impact on the activation and nuclear localization of specific NF-κB subunits. In ABC-DLBCL cells, a cancer type heavily reliant on chronic NF-κB signaling, Z-VRPR-FMK treatment leads to a marked reduction in the nuclear expression of the p65 protein, a key subunit of the canonical NF-κB pathway. nih.govnih.gov This indicates that MALT1's proteolytic activity is essential for the translocation of p65 into the nucleus, where it would otherwise activate target gene transcription. nih.gov Studies have shown that while the initial degradation of the NF-κB inhibitor, IκBα, may not be affected by Z-VRPR-FMK, the subsequent nuclear translocation of NF-κB subunits like c-Rel is specifically prevented. nih.govaai.org This selective control over c-Rel has been observed in both B cells and dendritic cells. aacrjournals.orgaacrjournals.org In HBL-1 lymphoma cells, Z-VRPR-FMK effectively reduces the level of c-Rel in the nucleus, thereby inhibiting NF-κB signal transduction. chemscene.commedchemexpress.com

A20 is a critical negative regulator of NF-κB signaling, acting as a deubiquitinating enzyme that terminates the pathway. nih.gov MALT1 directly cleaves and inactivates A20, thus sustaining NF-κB activation. researchgate.netpnas.org The use of Z-VRPR-FMK has been fundamental in proving this mechanism. In ABC-DLBCL cells treated with the inhibitor, the proteolytic degradation of A20 is eliminated or weakened. nih.gov This results in an increased expression of the functional A20 protein, which in turn suppresses NF-κB activation. nih.govnih.gov This finding highlights a crucial oncogenic mechanism in certain lymphomas, where constitutive MALT1 activity removes the A20 "brake" on NF-κB signaling, promoting cancer cell survival. nih.govaacrjournals.org Z-VRPR-FMK effectively restores this brake, demonstrating a key therapeutic principle. nih.gov

The NF-κB pathway regulates genes involved in tumor invasiveness and metastasis, including matrix metalloproteinases (MMPs). nih.gov Research utilizing Z-VRPR-FMK has established a direct link between MALT1 activity, NF-κB, and the expression of MMPs. In DLBCL cells, treatment with Z-VRPR-FMK significantly reduces the expression of MMP-2 and MMP-9. nih.govnih.gov This reduction in MMP levels correlates with decreased cell mobility and invasiveness. nih.gov The data strongly suggest that MALT1 promotes the invasiveness of ABC-like DLBCL by activating NF-κB, which in turn upregulates the expression of MMP-2 and MMP-9. nih.govresearchgate.net By inhibiting MALT1's proteolytic function, Z-VRPR-FMK disrupts this entire cascade, preventing the expression of these key enzymes and thereby reducing the invasive potential of the cancer cells. nih.gov

Regulatory Role in mTOR Signaling and Cell Cycle Progression

Beyond NF-κB, MALT1 activity has been linked to the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, metabolism, and proliferation. tandfonline.com MALT1 protease activity is required for T-cell receptor-dependent induction of glutamine uptake and subsequent mTOR activation, which is essential for the metabolic reprogramming needed for T-cell activation. nih.gov Studies using Z-VRPR-FMK have shown that MALT1 inhibition can blunt mTOR activation, as evidenced by reduced phosphorylation of downstream targets like the S6 ribosomal protein. nih.gov

This control over key growth pathways has direct consequences for the cell cycle. In ABC-DLBCL cell lines, which are particularly dependent on MALT1, treatment with Z-VRPR-FMK causes a significant decrease in the proportion of cells in the G2/M phase and an increase in the sub-G0 population, indicating reduced cellular division and increased cell death. pnas.org This demonstrates that the proteolytic activity of MALT1 is critical for the proliferation and survival of these lymphoma cells by influencing cell cycle progression. pnas.org

Functional Consequences in Immune Homeostasis and Pathological Conditions

The use of Z-VRPR-FMK has provided significant insights into the role of MALT1 in maintaining the balance of the immune system and its contribution to various diseases. MALT1 activity is essential for the activation and function of multiple immune cells, including T cells, B cells, and mast cells. plos.org In T cells, inhibiting MALT1 with Z-VRPR-FMK impairs T-cell receptor (TCR)-induced proliferation and the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell expansion and differentiation. nih.govsemanticscholar.org This highlights MALT1's central role in mounting an adaptive immune response. plos.orgsemanticscholar.org

Effects on Lymphocyte Activation, Proliferation, and Cytokine Production

The proteolytic function of the paracaspase MALT1 is a critical component in the activation of T lymphocytes. adipogen.comwindows.net Research utilizing Z-VRPR-FMK has elucidated the specific role of MALT1's catalytic activity in the processes of lymphocyte proliferation and cytokine secretion following T-cell receptor (TCR) engagement.

Studies have demonstrated that Z-VRPR-FMK significantly impairs the proliferation of primary CD4+ T cells. researchgate.net This inhibitory effect persists even when exogenous Interleukin-2 (IL-2) is supplied, indicating that MALT1's activity is part of a non-redundant signaling pathway essential for proliferation that is independent of autocrine IL-2 production. researchgate.net The mechanism appears to involve the mTOR signaling pathway, as MALT1 inhibition with Z-VRPR-FMK was shown to prevent the phosphorylation of ribosomal protein S6 and p70 S6 kinase (p70 S6K) in T cells. researchgate.netresearchgate.net Interestingly, the initial activation of T cells, as measured by the expression of the early activation marker CD69, is not affected by the compound. researchgate.net This suggests that MALT1's proteolytic activity is dispensable for early activation events but crucial for the subsequent proliferative response.

In addition to T cells, Z-VRPR-FMK exhibits antiproliferative effects on B cells. abcam.com The broader family of peptidyl fluoromethyl ketones has been noted for its immunosuppressive properties. For instance, Z-Phe-Ala-FMK inhibits T-cell activation and proliferation, while the pan-caspase inhibitor Z-Val-Ala-Asp-FMK (Z-VAD-FMK) has been shown to reduce the release of Th2 cytokines, specifically IL-4 and IL-5, from stimulated T lymphocytes. aai.orgunimi.itmdpi.com This aligns with findings that MALT1 is involved in the positive regulation of T-cell cytokine production. medchemexpress.com

Table 1: Effects of MALT1 Inhibition by Z-VRPR-FMK on Lymphocyte Functions

Cell Type Process Effect of Z-VRPR-FMK Key Downstream Target/Pathway Reference
Primary CD4+ T Cells Proliferation Substantially impaired mTOR pathway (p70 S6K, S6) researchgate.net
Primary CD4+ T Cells Early Activation (CD69) No significant effect Not applicable researchgate.net
T Cells Cytokine Production Reduced (Inferred from MALT1's role) NF-κB medchemexpress.com
B Cells Proliferation Antiproliferative effects NF-κB abcam.com

Implications in the Pathogenesis and Experimental Treatment of Hematological Malignancies (e.g., Activated B-cell-like Diffuse Large B-cell Lymphoma, B-cell Acute Lymphoblastic Leukemia)

The application of Z-VRPR-FMK has been particularly insightful in the context of hematological cancers, where the MALT1-driven NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is often constitutively active.

Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL): ABC-DLBCL is a subtype of lymphoma that is particularly dependent on chronic B-cell receptor signaling, which converges on MALT1. Research shows that Z-VRPR-FMK inhibits NF-κB-dependent gene expression, which in turn affects the growth, proliferation, and survival of ABC-DLBCL cell lines. adipogen.comfunakoshi.co.jpbiomol.com In a study using OCI-LY10, an ABC-DLBCL cell line, Z-VRPR-FMK was found to inhibit both cell growth and invasiveness. nih.govmedchemexpress.com The mechanism involves preventing the MALT1-mediated proteolytic degradation of A20 (also known as TNFAIP3), a negative regulator of the NF-κB pathway. nih.gov By preserving A20, the inhibitor suppresses NF-κB activation and consequently reduces the expression of downstream targets like matrix metalloproteinase 2 (MMP2) and MMP9, which are involved in cell invasion. nih.govresearchgate.net

B-cell Acute Lymphoblastic Leukemia (B-ALL): B-ALL is a cancer characterized by the rapid proliferation of immature B-lymphocytes. wikipedia.orgnih.gov Studies have revealed that MALT1 is upregulated in primary B-ALL cells. nih.govhaematologica.org The use of Z-VRPR-FMK has demonstrated significant anti-leukemic activity in B-ALL models. nih.govresearchgate.net Treatment with the inhibitor efficiently kills B-ALL cells, an effect that is independent of the cell's developmental stage (pro-, pre-, or mature B-cell) or the presence of the Philadelphia chromosome, a common genetic abnormality in ALL. nih.govhaematologica.org The primary mechanism of cell death induced by MALT1 inhibition is apoptosis. nih.govhaematologica.org Furthermore, Z-VRPR-FMK was shown to inhibit the cleavage of other MALT1 substrates, including CYLD, RelB, and Regnase, in MALT1-dependent B-ALL cell lines. nih.gov In contrast to its efficacy in B-ALL, T-cell acute lymphoblastic leukemia (T-ALL) cell lines have been found to be resistant to MALT1 inhibition. nih.govhaematologica.org

Table 2: Effects of Z-VRPR-FMK in Hematological Malignancy Models

Malignancy Cell Line / Model Key Findings Molecular Mechanism Reference
ABC-DLBCL OCI-LY10 Inhibited cell growth and invasiveness. Suppressed A20 degradation, leading to reduced NF-κB activation and lower MMP2/MMP9 expression. nih.govmedchemexpress.com
ABC-DLBCL ABC-DLBCL cell lines Inhibited growth, proliferation, and survival. Inhibition of NF-κB-dependent gene expression. adipogen.comfunakoshi.co.jp
B-ALL Primary ALL cells & B-ALL cell lines Induced significant reduction in cell viability; spared normal B cells. Induction of apoptosis; inhibition of CYLD, RelB, and Regnase cleavage. nih.govhaematologica.org
T-ALL T-ALL cell lines Resistant to cell killing. MALT1-independent survival pathways. nih.gov

Insights into Inflammatory Processes and Immune Cell Dysfunction

The role of MALT1 extends beyond lymphocyte activation to encompass broader inflammatory processes and immune regulation. Consequently, Z-VRPR-FMK and related compounds have been used to explore these functions. The compound's ability to modulate enzyme activity involved in proteolytic cascades makes it a valuable tool for investigating inflammatory diseases. chemimpex.com

Related peptidyl fluoromethylketone inhibitors have provided significant insights. For example, the pan-caspase inhibitor Z-VAD-FMK can block the activation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses. alab.com.plinvivogen.com This inhibition can significantly reduce inflammation in experimental models, such as endotoxic shock. alab.com.pl In a model of pneumococcal meningitis, Z-VAD-FMK was shown to reduce inflammatory infiltrate and neuronal cell death by inhibiting apoptotic pathways triggered by host inflammatory factors. unimi.itmdpi.com

Immune cell dysfunction in certain disease states is also linked to pathways that can be modulated by these inhibitors. T-cell dysfunction observed in cancer can be caused by the depletion of L-Arginine by myeloid-derived suppressor cells (MDSCs), highlighting the critical role of specific amino acids in maintaining immune function. nih.gov While not a direct effect of Z-VRPR-FMK, its structure as a peptide mimetic containing arginine residues underscores the importance of such components in interacting with biological targets that regulate the immune response. adipogen.comnih.gov The Arg/N-degron pathway, a proteolytic system involved in degrading protein fragments, has been identified as a contributor to fine-tuning inflammatory processes, partly by degrading activated inflammatory caspases. nih.gov This highlights the complex web of proteolytic events that control inflammation, a web that can be selectively probed with inhibitors like Z-VRPR-FMK.

Future Research Directions and Methodological Innovations Utilizing Z Val Arg Pro Dl Arg Fmk

Leveraging Z-Val-Arg-Pro-DL-Arg-FMK for Identification of Novel MALT1 Interacting Proteins and Substrates

The irreversible nature of this compound makes it an exemplary tool for substrate discovery and the identification of novel MALT1-associated proteins. By specifically blocking the proteolytic function of MALT1, this inhibitor allows researchers to identify bona fide substrates by preventing their cleavage. pnas.orgflindrtx.com When cells are treated with this compound, proteins that are normally cleaved by MALT1 accumulate in their full-length form, which can be detected through immunoblotting. pnas.org This approach has been instrumental in confirming several key MALT1 substrates that regulate NF-κB signaling. nih.govfrontiersin.org

Future proteomic-based strategies can expand on this by using tagged versions of the inhibitor in pull-down assays coupled with mass spectrometry. A biotinylated this compound analog could be used to capture the active MALT1 enzyme along with its dynamically associated proteins from cell lysates, providing a snapshot of the active MALT1 signalosome. This would not only confirm known interactors but also potentially uncover previously unknown scaffolding proteins, regulators, and substrates that are crucial for MALT1 function in different cellular contexts.

Table 1: MALT1 Substrates Validated Using Protease Inhibitors like this compound

SubstrateFunctionCellular ContextReference(s)
BCL10 Signaling adaptor in the CBM complex; cleavage may modulate T-cell adhesion.T-cells, B-cells pnas.orgaacrjournals.org
A20 (TNFAIP3) Negative regulator of NF-κB signaling; cleavage inactivates its inhibitory function.Lymphocytes pnas.orgaacrjournals.org
CYLD Deubiquitinating enzyme, negative regulator of NF-κB; cleavage leads to its degradation.T-cells, B-cell lymphomas flindrtx.comnih.gov
RelB Atypical NF-κB family member; cleavage modulates NF-κB target gene expression.Lymphocytes aai.orgjci.org
HOIL-1 (RBCK1) Component of the Linear Ubiquitin Chain Assembly Complex (LUBAC); cleavage generates a dominant-negative fragment.T-cells flindrtx.com
Regnase-1 RNA-binding protein and ribonuclease that degrades inflammatory mRNAs.Immune cells frontiersin.org
Roquin-1/2 RNA-binding proteins that control mRNA stability.Immune cells nih.govfrontiersin.org

Development of Advanced Activity-Based Probes and Imaging Agents Based on the this compound Scaffold

The this compound scaffold is a prime candidate for the development of sophisticated activity-based probes (ABPs) and imaging agents. researchgate.net ABPs are powerful tools that allow for the direct detection and quantification of active enzymes within complex biological samples, including living cells and tissues. researchgate.netnih.gov By replacing the N-terminal benzyloxycarbonyl (Z) group with a reporter tag, such as a fluorophore (e.g., Cy5) or an affinity tag (e.g., biotin), the this compound peptide can be converted into a versatile ABP. nih.gov

These advanced probes enable several innovative applications:

In Situ Imaging: Fluorescently-labeled probes have been used to visualize the subcellular localization of active MALT1, demonstrating that its activity is confined to specific regions, such as germinal centers in lymphoid tissues. nih.govaai.org

Quantifying Enzyme Activity: ABPs allow for the development of robust assays to measure cellular MALT1 activation levels, which is useful for classifying lymphoma subtypes based on MALT1 activity status. researchgate.netnih.gov

Drug Development: A key application is in competitive activity-based protein profiling, where the ability of new small molecule inhibitors to block the binding of an ABP to MALT1 can be quantified, providing a direct measure of their target engagement and potency in a cellular environment. researchgate.net

The development of quenched ABPs, which become fluorescent only after binding to the active enzyme, represents a further refinement that could enhance signal-to-noise for live-cell imaging of MALT1 activity dynamics. nih.gov

Table 2: Examples of Probes and Applications Based on MALT1 Inhibitor Scaffolds

Probe TypeScaffold BasisApplicationFindingReference(s)
Fluorescent ABP Peptide-AOMK (Acyloxymethyl ketone)Detection of active MALT1 in cell lysates and fixed cells.Differentiated between active and inactive MALT1; localized active MALT1. nih.gov
In Situ Activity Probe Peptide-basedMonitoring MALT1 protease activity in tissue sections (spleen).MALT1 activity was detected specifically within the germinal center region. aai.org
Biotin-coupled ABP Peptide-basedSensitive detection of active MALT1 in cell lines and primary tumor biopsies.Enabled robust classification of lymphomas by MALT1 activity. researchgate.net
Cy5-labeled Inhibitor MI-2 (non-peptide inhibitor)Labeling of MALT1 in cells.Revealed unexpected labeling of catalytically inactive MALT1, suggesting an alternative binding mode. researchgate.net

Integrative Systems Biology Approaches to Map MALT1-Dependent Signaling Networks in Diverse Cellular Contexts

This compound is a powerful tool for systems-level investigations to map the global impact of MALT1's proteolytic activity. By inhibiting MALT1, researchers can measure downstream changes across the transcriptome and proteome, providing a rich dataset for constructing comprehensive signaling network models. ashpublications.org This approach moves beyond single-target analysis to a holistic view of MALT1-regulated pathways.

For example, treating activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells with this compound has been shown to decrease the expression of a wide array of NF-κB target genes critical for proliferation and survival. pnas.org Integrating this transcriptomic data with proteomic data on MALT1 substrates allows for the construction of detailed network maps. These maps can delineate how MALT1 cleavage of specific targets (e.g., A20, CYLD) ultimately translates into broad changes in gene expression programs that control cell fate. pnas.orgnih.gov Such integrative analyses can uncover novel network nodes, feedback loops, and crosstalk between MALT1-driven pathways and other critical cellular processes like metabolism and immune evasion. embopress.orgfrontiersin.org

Table 3: Selected Genes and Pathways Modulated by MALT1 Inhibition

Gene/PathwayFunctionEffect of MALT1 InhibitionCellular ContextReference(s)
NF-κB Target Genes (IL-6, IL-10, CFLAR) Cytokines, anti-apoptotic proteinsTranscription and expression are reduced.ABC-DLBCL pnas.org
PD-L1 (CD274) Immune checkpoint ligandExpression is decreased on the cell surface.ABC-DLBCL frontiersin.org
Glutaminolysis Pathway Cellular metabolism, nutrient uptakeMALT1 activity is required for TCR-induced glutamine uptake.T-cells nih.gov
mTOR Signaling Regulation of cell growth and metabolismMALT1 activity is linked to mTOR activation.T-cells, Glioblastoma embopress.orgbiorxiv.org

Exploration of this compound's Utility in Investigating Emerging Research Areas Beyond Canonical MALT1 Functions (e.g., Autophagy, Programmed Necrosis Pathways)

While MALT1 is renowned for its role in NF-κB signaling, its functions extend to other fundamental cellular processes. This compound and other specific MALT1 inhibitors are invaluable for dissecting the precise role of its catalytic activity in these non-canonical pathways.

Autophagy: Studies in both C. elegans and human glioblastoma cells have implicated MALT1 in the regulation of autophagy. embopress.orgnih.gov In C. elegans, silencing MALT-1 expression increased lifespan through a mechanism dependent on elevated autophagy. nih.gov In glioblastoma cells, pharmacological inhibition of MALT1 protease activity was shown to impair autophagic flux, leading to an accumulation of endo-lysosomes and culminating in cell death. embopress.orgbiorxiv.org Using this compound allows researchers to specifically probe whether the catalytic cleavage of a yet-unknown substrate is responsible for this regulation of lysosomal homeostasis and autophagic processes.

Programmed Cell Death: MALT1's role in cell death is complex. While it promotes survival in lymphomas, its inhibition can trigger different death modalities in other contexts. pnas.org A recent study demonstrated that pharmacological inhibition of MALT1 induces ferroptosis, an iron-dependent form of programmed cell death, in vascular smooth muscle cells. nih.gov This effect was distinct from apoptosis, as it could not be rescued by the pan-caspase inhibitor Z-VAD-fmk. nih.gov This highlights the utility of this compound in distinguishing the pro-survival functions of MALT1 from its potential involvement in specific programmed death pathways like ferroptosis or necroptosis.

These emerging areas represent a fertile ground for future research, where the precise application of this compound can illuminate novel biological functions of the MALT1 paracaspase far beyond its established role in immunity.

Q & A

Q. What is the primary mechanism of action of Z-Val-Arg-Pro-DL-Arg-FMK in modulating NF-κB signaling pathways?

Z-VRPR-FMK acts as an irreversible inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key protease in the CBM (CARD11-BCL10-MALT1) complex. By binding to MALT1, it blocks proteolytic cleavage of downstream substrates like RelB and A20, thereby suppressing NF-κB activation and subsequent expression of pro-inflammatory or pro-survival genes (e.g., MMPs) . Researchers can validate this mechanism via western blotting for cleaved RelB or luciferase assays measuring NF-κB transcriptional activity.

Q. Which experimental models are most suitable for studying Z-VRPR-FMK’s anti-lymphoma effects?

Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, TMD8) are commonly used due to their reliance on MALT1/NF-κB signaling. In vitro assays include proliferation (MTT/XTT), apoptosis (Annexin V/PI staining), and invasion (Matrigel transwell). For in vivo validation, subcutaneous xenograft models in immunodeficient mice treated with Z-VRPR-FMK (e.g., 10–50 mg/kg, intraperitoneal) can assess tumor growth inhibition and metastasis .

Q. How can researchers confirm target specificity of Z-VRPR-FMK in cellular assays?

Use competitive inhibition assays with excess MALT1 substrate peptides (e.g., Arg-Pro-DL-Arg) to observe rescue effects. Additionally, CRISPR/Cas9-mediated MALT1 knockout cells should show no response to Z-VRPR-FMK, confirming on-target activity. Off-target effects can be evaluated via kinase profiling panels or transcriptomic analysis .

Q. What are the recommended storage conditions and solubility parameters for Z-VRPR-FMK in laboratory settings?

Z-VRPR-FMK is typically stored at -20°C in lyophilized form. For reconstitution, use DMSO (10–50 mM stock) followed by dilution in PBS or culture media (final DMSO concentration ≤0.1%). Stability in solution varies; avoid repeated freeze-thaw cycles and validate activity via functional assays (e.g., MALT1 inhibition) after storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Z-VRPR-FMK’s efficacy across different lymphoma subtypes?

Contradictions may arise from variations in MALT1 dependency or compensatory pathways (e.g., alternative NF-κB activators like TLR/IL-1R signaling). Stratify cell lines by genetic profiling (e.g., CARD11 mutations) and combine Z-VRPR-FMK with inhibitors of parallel pathways (e.g., IKK inhibitors). Dose-response curves (0.1–50 µM) and time-course experiments can clarify context-dependent effects .

Q. What methodological approaches are critical for evaluating Z-VRPR-FMK’s impact on tumor microenvironment (TME) interactions?

Co-culture systems with stromal cells (e.g., fibroblasts) or immune cells (e.g., T cells) can model TME crosstalk. Flow cytometry for cytokine secretion (e.g., IL-10, TNF-α) and spatial transcriptomics of tumor sections post-treatment are recommended. In vivo, use syngeneic models to assess immune infiltration changes .

Q. How should researchers design experiments to assess Z-VRPR-FMK’s potential for drug resistance?

Long-term exposure (4–8 weeks) of lymphoma cells to sublethal Z-VRPR-FMK doses can induce resistance. Perform whole-exome sequencing to identify mutations (e.g., in MALT1 substrate-binding sites) and functional rescue experiments (e.g., overexpression of wild-type vs. mutant MALT1). Combinatorial screens with BH3 mimetics or proteasome inhibitors may overcome resistance .

Q. What pharmacokinetic challenges arise when translating Z-VRPR-FMK to in vivo models, and how can they be mitigated?

Poor bioavailability and rapid clearance are common due to peptidic structure. Use pharmacodynamic markers (e.g., reduced RelB cleavage in blood/tissue lysates) to confirm target engagement. Nanoformulation (e.g., liposomal encapsulation) or structural analogs with improved stability (e.g., non-cleavable D-arginine) may enhance efficacy .

Q. How can researchers distinguish Z-VRPR-FMK’s direct anti-tumor effects from its immunomodulatory roles?

Employ MALT1-deficient tumor cells in immunocompetent hosts to isolate immune-mediated effects. Single-cell RNA-seq of treated tumors can delineate changes in immune cell subsets (e.g., Tregs, macrophages). For in vitro studies, use conditioned media from treated immune cells to assess paracrine signaling .

Q. What statistical frameworks are optimal for analyzing dose-dependent synergy between Z-VRPR-FMK and standard therapies?

Use the Chou-Talalay combination index (CI) method with CompuSyn software. Fixed-ratio designs (e.g., 1:1, 1:3 Z-VRPR-FMK:chemotherapy) and isobologram analysis are robust. Include Bliss independence models to account for non-interactive effects. Replicate experiments ≥3 times to ensure reproducibility .

Data Interpretation & Validation

Q. How should researchers address discrepancies in Z-VRPR-FMK’s IC50 values across published studies?

Variations may stem from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Standardize protocols using reference inhibitors (e.g., MI-2 for MALT1) and report full experimental details (e.g., cell confluency, passage number). Meta-analyses of public datasets (e.g., GDSC, CCLE) can contextualize findings .

Q. What orthogonal assays are essential to confirm Z-VRPR-FMK’s inhibition of MMP expression?

Combine gelatin zymography for MMP-9/MMP-2 activity, qPCR for MMP mRNA levels, and ELISA for secreted proteins. Correlate with functional outcomes (e.g., reduced invasion in 3D spheroid models). CRISPR-mediated MMP knockdown can validate specificity .

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